molecular formula C5H4O3 B010270 3-hydroxy-2H-pyran-2-one CAS No. 496-64-0

3-hydroxy-2H-pyran-2-one

Cat. No.: B010270
CAS No.: 496-64-0
M. Wt: 112.08 g/mol
InChI Key: LIPRKYKMVQPYPG-UHFFFAOYSA-N
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Description

3-hydroxy-2H-pyran-2-one, also known as coumarin, is an organic compound with the molecular formula C5H4O3. It is a white crystalline solid that can also appear as a pale yellow to brown crystalline powder. This compound is known for its vanilla-like aroma and is soluble in ethanol, methanol, ether, and chloroform, but poorly soluble in water .

Mechanism of Action

Preparation Methods

3-hydroxy-2H-pyran-2-one can be synthesized through various methods. One common synthetic route involves the condensation reaction of malic acid and acetic anhydride under acidic conditions . Another method includes the preparation from C6 aldaric acids through a series of chemical transformations . Industrial production methods often utilize these synthetic routes due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

3-hydroxy-2H-pyran-2-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include various hydroxy and keto derivatives .

Comparison with Similar Compounds

3-hydroxy-2H-pyran-2-one is similar to other compounds like 4-hydroxy-2H-pyran-2-one and 6-hydroxy-2H-pyran-2-one. it is unique due to its specific structural features and reactivity. Similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and reactivity.

Properties

IUPAC Name

3-hydroxypyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O3/c6-4-2-1-3-8-5(4)7/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPRKYKMVQPYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197924
Record name 2H-Pyran-4-one, 3-hydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxy-2H-pyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

496-64-0
Record name 3-Hydroxy-2-pyrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-64-0
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Record name 3-Hydroxypyrone
Source ChemIDplus
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Record name 2H-Pyran-4-one, 3-hydroxy-
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Record name 3-hydroxy-2H-pyran-2-one
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Record name 3-HYDROXYPYRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBW7DM4PJL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 3-Hydroxy-2H-pyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

92 °C
Record name 3-Hydroxy-2H-pyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing 3-hydroxy-2H-pyran-2-one from C6 aldaric acids?

A1: This research presents a novel approach to synthesizing this compound, a valuable chemical building block, from renewable resources. C6 aldaric acids, derived from biomass, offer a sustainable alternative to traditional petroleum-based precursors. This method utilizes readily available starting materials and proceeds through a straightforward synthetic pathway, potentially leading to a more environmentally friendly and cost-effective production of this compound [].

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